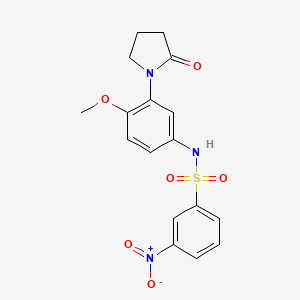
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, and a cyclohexene ring. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is known for its stability and unique electronic properties . The piperidine ring is a six-membered ring with one nitrogen atom, which is often found in many natural products and pharmaceuticals . The cyclohexene is a six-membered ring with one double bond, which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a copper-catalyzed azide-alkyne cycloaddition, also known as a click reaction . The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring . The cyclohexene ring could be synthesized through a Diels-Alder reaction or other similar methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring would likely contribute to the rigidity of the molecule, while the piperidine and cyclohexene rings could potentially introduce some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and affect its electronic properties .科学的研究の応用
Synthetic Methodologies
A range of studies highlights innovative synthetic approaches to create compounds structurally related to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone". For instance, the development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure indicates the compound's role in facilitating chemical reactions under environmentally benign conditions (Ozcubukcu et al., 2009). Similarly, the synthesis of a novel bioactive heterocycle integrating the piperidinyl and morpholino groups showcases the compound's potential in generating new chemical entities with possible therapeutic applications (Benaka Prasad et al., 2018).
Biological Applications
Research into the biological activities of compounds structurally similar to "this compound" demonstrates their potential in drug discovery. For example, the evaluation of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates for their apoptosis-inducing ability and tubulin polymerization inhibition provides insights into their potential anticancer properties (Manasa et al., 2020). This suggests that derivatives of the specified compound may hold value in developing novel chemotherapeutic agents.
Chemical Properties and Analysis
The structural characterization and analysis of compounds within this chemical class further contribute to their scientific research applications. Studies involving the crystal structure, thermal properties, and theoretical calculations, such as the synthesis and X-ray structural analysis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, underscore the importance of understanding the physical and chemical properties of these compounds for their practical applications in material science and drug design (Benaka Prasad et al., 2018).
将来の方向性
作用機序
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bond and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit heat shock protein 90 (hsp90), leading to degradation of client proteins by the ubiquitin–proteasome pathway .
Result of Action
Similar compounds have been shown to exhibit significant binding affinity to their targets, leading to potent anti-proliferative activities .
特性
IUPAC Name |
cyclohex-3-en-1-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(12-4-2-1-3-5-12)17-9-6-13(7-10-17)18-11-8-15-16-18/h1-2,8,11-13H,3-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALAVCUWADVDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

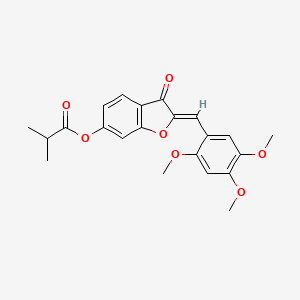
![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2575010.png)


![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2575015.png)
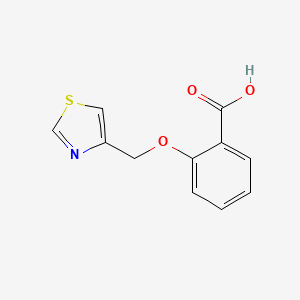
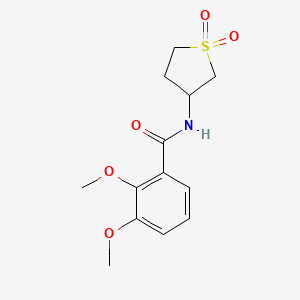
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B2575021.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2575025.png)
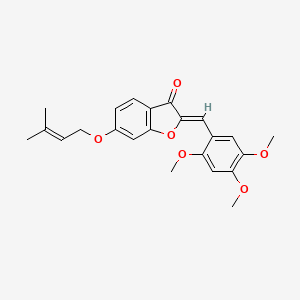
![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)
